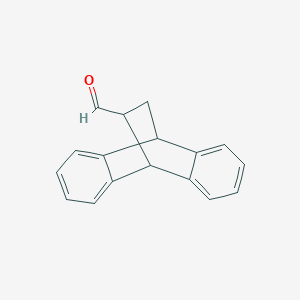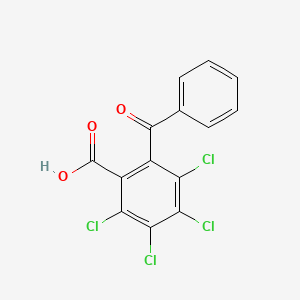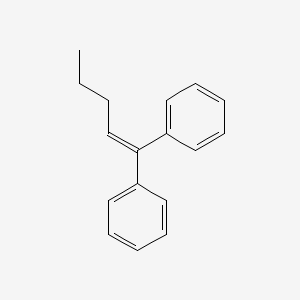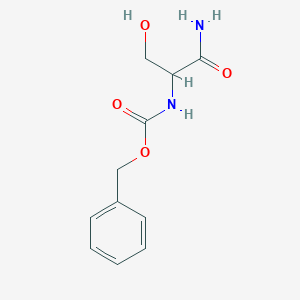
Morpholinotriphenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholinotriphenylsilane is an organosilicon compound with the molecular formula C22H23NOSi It is characterized by the presence of a morpholine ring attached to a triphenylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Morpholinotriphenylsilane can be synthesized through a series of chemical reactions involving the coupling of morpholine with triphenylsilane. One common method involves the reaction of chlorotriphenylsilane with morpholine in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale preparation. The process involves the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Morpholinotriphenylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water or moisture, this compound can hydrolyze to form silanols and other by-products.
Common Reagents and Conditions
Bases: Triethylamine and other organic bases are commonly used to facilitate substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other oxidizing agents can be used for oxidation reactions.
Solvents: Organic solvents such as dichloromethane and tetrahydrofuran are often used to dissolve the reactants and control the reaction environment.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. Common products include substituted morpholine derivatives and silanol compounds.
Scientific Research Applications
Morpholinotriphenylsilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound can be used in the study of biological systems, particularly in the modification of biomolecules.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of morpholinotriphenylsilane involves its ability to interact with various molecular targets through its morpholine and triphenylsilane moieties. The morpholine ring can form hydrogen bonds and other interactions with biological molecules, while the triphenylsilane moiety can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Triphenylsilane: A simpler compound lacking the morpholine ring, used in similar applications but with different reactivity.
Morpholine: A compound containing only the morpholine ring, used in organic synthesis and as a solvent.
Trimethylsilylmorpholine: A related compound with a trimethylsilyl group instead of the triphenylsilane moiety.
Uniqueness
Morpholinotriphenylsilane is unique due to the combination of the morpholine ring and the triphenylsilane moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
18751-45-6 |
|---|---|
Molecular Formula |
C22H23NOSi |
Molecular Weight |
345.5 g/mol |
IUPAC Name |
morpholin-4-yl(triphenyl)silane |
InChI |
InChI=1S/C22H23NOSi/c1-4-10-20(11-5-1)25(21-12-6-2-7-13-21,22-14-8-3-9-15-22)23-16-18-24-19-17-23/h1-15H,16-19H2 |
InChI Key |
XVAKLQXWWWIBHF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![12-Azatricyclo[4.4.3.01,6]tridec-3-ene-11,13-dione](/img/structure/B11952256.png)




![N-[4-chloro-2-(3,4-dihydro-1-isoquinolinyl)phenyl]-N,4-dimethylbenzenesulfonamide hydrochloride](/img/structure/B11952282.png)




